6-(Benzyloxy)picolinaldehyde

Description

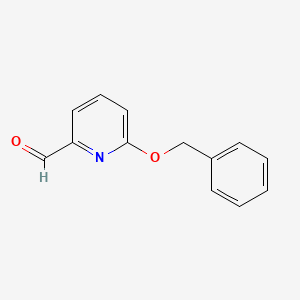

6-(Benzyloxy)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the sixth position of the pyridine ring

Properties

IUPAC Name |

6-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-7-4-8-13(14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVJLKYYGPMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Benzyloxy)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-hydroxypicolinaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-(Benzyloxy)picolinic acid.

Reduction: 6-(Benzyloxy)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)picolinaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

Biochemistry: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is used in the production of dyes, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)picolinaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it replaces a group on the target molecule, thereby altering its function. Additionally, it can participate in oxidation-reduction reactions, affecting the redox state of the target molecules. These interactions can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

3-(Benzyloxy)picolinaldehyde: Similar structure but with the benzyloxy group at the third position.

4-(Benzyloxy)picolinaldehyde: Similar structure but with the benzyloxy group at the fourth position.

Uniqueness

6-(Benzyloxy)picolinaldehyde is unique due to the position of the benzyloxy group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical properties and biological activities compared to its isomers.

Biological Activity

6-(Benzyloxy)picolinaldehyde is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : Not specified in the sources

- Molecular Formula : C12H11NO

- Molecular Weight : 199.23 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For example, it may act as an inhibitor for enzymes like dihydrofolate reductase, which is crucial in nucleotide synthesis and cellular proliferation.

- Signal Transduction Modulation : It is suggested that this compound influences signal transduction pathways, potentially affecting cell proliferation and apoptosis.

- Apoptosis Induction : Research indicates that this compound may promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins, similar to other compounds with similar structures.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in tumor cells.

- Antimicrobial Effects : Some investigations have indicated that it may have antimicrobial properties, making it relevant for developing new antibiotics.

- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies

- Anticancer Study : A study focused on the effects of this compound on breast cancer cell lines demonstrated significant apoptosis induction. The mechanism was linked to the upregulation of Bax and downregulation of Bcl-2 proteins, indicating a shift towards pro-apoptotic signaling pathways.

- Antimicrobial Research : Another investigation assessed the antimicrobial activity against various bacterial strains. Results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential therapeutic benefits in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.